N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-6-8-17(9-7-14)23-13-16(12-19(23)24)21-20(25)22-11-10-15-4-2-3-5-18(15)22/h2-9,16H,10-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBFEYBYWMFNBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed via the cyclization of appropriate precursors, such as amino acids or their derivatives.
Coupling Reactions: The final step involves coupling the indoline core with the pyrrolidine ring and introducing the carboxamide group.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs, often employing continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Synthetic Routes to Pyrrolidinone-Indoline Carboxamides
A key pathway involves the condensation of 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid derivatives with indoline-1-carboxamide precursors. For example:
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Hydrazide Formation : Reacting methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate with hydrazine hydrate yields the corresponding hydrazide .
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Schiff Base Formation : The hydrazide reacts with isatin (indoline-2,3-dione) under acidic conditions to form N-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazide intermediates .
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Reductive Amination/Cyclization : Subsequent reduction or cyclization steps stabilize the carboxamide linkage, yielding the target compound .
Stereochemical and Mechanistic Insights
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Diastereospecificity : Reactions involving pyrrolidinone intermediates (e.g., 5a ) proceed via zwitterionic intermediates, favoring trans-diastereomers due to low-energy cyclization pathways (activation barriers <5 kcal/mol) .
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Regioselectivity : Alkylation or acylation at the pyrrolidinone nitrogen is influenced by steric effects of the p-tolyl group, directing substitutions to the 3-position .
Key Spectral and Crystallographic Data
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NMR Analysis :
-
X-ray Diffraction :
Reaction Optimization Challenges
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Byproduct Formation : Minor products like p-toluene sulfonylamide (≤7%) arise during TsCl-mediated couplings .
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Tautomerism : S-Alkylation products exhibit ring-chain tautomerism in solution .
This synthesis-centric analysis integrates reaction mechanisms, stereochemical outcomes, and structural characterization to provide a comprehensive overview of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide chemistry. Further studies may explore catalytic asymmetric routes or bioactivity-guided modifications.
Scientific Research Applications
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide exhibits a range of biological activities, which are primarily attributed to its unique molecular structure. Indole derivatives are known for their significant roles in pharmacology, often displaying:
- Anticancer Properties : Research indicates that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. Studies have shown that compounds similar to this compound can target specific oncogenic pathways, leading to reduced tumor growth.
- Antimicrobial Activity : The compound has demonstrated efficacy against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of indole derivatives, including those structurally related to this compound. The results indicated significant inhibition of cancer cell lines with an IC50 value in the low micromolar range, suggesting potent anticancer activity .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
| Step | Description |
|---|---|
| 1 | Formation of the pyrrolidine ring via cyclization reactions |
| 2 | Introduction of the indoline moiety through coupling reactions |
| 3 | Functionalization at the carboxamide position for enhanced activity |
The molecular formula is , with a molecular weight of 302.34 g/mol.
Applications in Drug Development
This compound is being investigated for its potential as a lead compound in drug development:
Antiviral Research
Recent studies have explored the antiviral properties of compounds related to this indole derivative. For instance, modifications of similar structures have shown promising results against viruses such as HIV and hepatitis C, highlighting the potential for further development into antiviral agents .
Neurological Disorders
Research indicates that indole derivatives may also influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety .
Mechanism of Action
The mechanism of action of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide and related compounds from the literature:
Structural and Functional Analysis
- Core Scaffolds: The target compound’s pyrrolidinone-indoline hybrid distinguishes it from thiazolidinone-based analogs (e.g., 12a), which exhibit higher polarity due to the sulfur-containing thiazolidinone ring . Pyrrole derivatives () prioritize aromaticity and planarity, favoring π-π stacking interactions in target binding .
- In contrast, fluorine substitution (e.g., 5-fluoroindolinylidene) in compounds improves metabolic stability and electron-withdrawing effects, altering receptor binding kinetics .
- Solubility and Bioavailability: Ethanol crystallization noted for 12a suggests moderate solubility, whereas pyrrole-carboxamide derivatives with polar side chains (e.g., diethylaminoethyl) exhibit improved aqueous solubility .
Research Findings and Hypotheses
- Thiazolidinone derivatives like 12a have shown antimicrobial activity, possibly due to thiol-group interactions in bacterial enzymes .
- Metabolic Stability: Fluorinated indolinylidenes () resist oxidative degradation, a trait the target compound may lack due to its non-halogenated structure .
Biological Activity
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide is an indole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This compound is characterized by a unique molecular structure that includes a pyrrolidine ring and an indoline core, which contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biological assays, and relevant case studies.
Molecular Structure:
- Molecular Formula: C₁₈H₁₈N₂O₂
- Molecular Weight: 323.4 g/mol
- CAS Number: 887465-59-0
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂ |
| Molecular Weight | 323.4 g/mol |
| CAS Number | 887465-59-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Indole derivatives are known to modulate various biochemical pathways, which may include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
- Receptor Modulation: It could interact with receptors that play critical roles in cellular signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 2.76 |
| Human Ovarian Adenocarcinoma (OVXF 899) | 9.27 |
| Human Renal Cancer (RXF 486) | 1.143 |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy.
Anti-inflammatory Properties
Indole derivatives are widely recognized for their anti-inflammatory effects. This compound has shown potential in reducing inflammation markers in cellular models, suggesting its utility in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Antitumor Activity: A recent study evaluated the antitumor effects of this compound against a panel of human tumor cell lines. The results indicated a potent inhibitory effect, particularly against ovarian and renal cancer cell lines, highlighting its potential as an anticancer agent .
- Mechanistic Studies: Investigations into the mechanism of action revealed that the compound might inhibit specific signaling pathways involved in tumor growth and metastasis. This was supported by assays measuring changes in gene expression related to apoptosis and cell cycle regulation .
- Comparison with Similar Compounds: Comparative studies with other indole derivatives have shown that this compound possesses unique properties that enhance its biological activity, making it a subject of interest for further pharmacological exploration .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Pyrrolidine Ring Formation: Cyclization of γ-keto acids or esters with p-toluidine derivatives under acidic or basic conditions. For example, sodium acetate in acetic acid (reflux) is commonly used for similar pyrrolidinone syntheses .
- Carboxamide Coupling: Activation of indoline-1-carboxylic acid (e.g., via EDCI/HOBt) followed by coupling with the pyrrolidin-3-amine intermediate under inert atmospheres .
- Optimization Parameters:
Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms the presence of the pyrrolidinone (δ 2.5–3.5 ppm for CH2 groups), p-tolyl aromatic protons (δ 7.1–7.3 ppm), and indoline carboxamide NH signals (δ 8.0–8.5 ppm) .
- 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity in the pyrrolidine-indoline core.
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ calculated for C21H22N3O2: 348.1709) .
- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .
Basic: What in vitro assays are appropriate for preliminary evaluation of biological activity?
Answer:
- Enzyme Inhibition Assays:
- Binding Studies: Surface plasmon resonance (SPR) quantifies target binding affinity (KD) using immobilized protein targets .
Advanced: How can computational modeling elucidate the compound’s 3D conformation and target interactions?
Answer:
- Molecular Dynamics (MD) Simulations: Simulate the compound’s flexibility in aqueous or lipid environments to predict bioactive conformers.
- Docking Studies (AutoDock Vina): Dock the compound into crystal structures of targets (e.g., JAK kinases) to identify key interactions (e.g., hydrogen bonds with catalytic lysine residues) .
- Pharmacophore Mapping: Highlight critical moieties (e.g., pyrrolidinone carbonyl, indoline NH) for target engagement using Schrödinger Suite .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Experimental Reprodubility:
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects in DMSO) .
Advanced: What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
Answer:
- Solubility Enhancement: Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) improve bioavailability .
- Metabolic Stability: Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., pyrrolidinone oxidation). Introduce blocking groups (e.g., fluorine substituents) to reduce CYP450-mediated degradation .
- Blood-Brain Barrier (BBB) Penetration: Predict logP (2–3 optimal) and polar surface area (<90 Ų) using QikProp .
Advanced: What are the design principles for structure-activity relationship (SAR) studies of this compound?
Answer:
- Core Modifications:
- Bioisosteric Replacement: Substitute p-tolyl with 4-fluorophenyl to evaluate steric/electronic effects on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
